2alpha-[(tert-Butyloxycarbonyl)amino]cyclobutane-1alpha-acetic acid
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Description
The molecule “2alpha-[(tert-Butyloxycarbonyl)amino]cyclobutane-1alpha-acetic acid” contains a total of 35 bonds. There are 16 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 four-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, and 1 hydroxyl group . It contains a total of 35 atoms; 19 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms .
Molecular Structure Analysis
The molecular formula of this compound is C11H19NO4. It has a four-membered cyclobutane ring, a carboxylic acid group, a carbamate group, and a hydroxyl group .Scientific Research Applications
Dipeptide Synthesis
The compound is used in the synthesis of dipeptides. It’s a part of a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These Boc-AAILs are used as starting materials in dipeptide synthesis with commonly used coupling reagents .
Peptide Synthesis
Ionic liquids, including those derived from this compound, have been broadly used in peptide synthesis as synthetic support, cleavage reagent, and solvents .
Organic Synthesis
The compound can be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .
Synthesis of β-(1,2,4-Triazol-1-yl)alanine Derivatives
The compound is used in the synthesis of racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine, a new derivative of β-(1,2,4-triazol-1-yl)alanine .
Synthesis of Boc Derivatives of Amino Acids
The compound is used in the synthesis of Boc derivatives of amino acids .
Synthesis of Amino Acid Ionic Liquids
The compound is used in the preparation of amino acid ionic liquids (AAILs), which have multiple applications in organic synthesis .
properties
IUPAC Name |
2-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(8)6-9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJQQXKDTNNNMU-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]1CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2alpha-[(tert-Butyloxycarbonyl)amino]cyclobutane-1alpha-acetic acid |
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